molecular formula C20H36O10 B610273 Propargyl-PEG8-acid CAS No. 2055014-94-1

Propargyl-PEG8-acid

Cat. No. B610273
M. Wt: 436.5
InChI Key: QZQUQXNQKWZDNM-UHFFFAOYSA-N
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Description

Propargyl-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), which can be used in bacterial infections caused by Gram-negative bacteria . It is a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Propargyl-PEG8-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-acid is C20H36O10 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

Propargylic alcohols and their derivatives disclosed a variety of highly efficient Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement of propargylic alcohols and [3,3] rearrangement of propargylic esters and propargyl vinyl ethers .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG8-acid is 436.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 25 .

Scientific Research Applications

  • Catalytic Propargylic Substitution Reaction

    • Field : Organic Chemistry .
    • Application : Propargylic alcohols and their derivatives are versatile synthetic intermediates. The π-nucleophilic character of the triple bond makes it a well-designed unit for further chemical transformations .
    • Method : The nucleophilic displacement of the propargylic alcohol is one of the sought-after methods in the current scenario .
    • Results : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .
  • Synthesis of Propargyl Derivatives

    • Field : Synthetic Chemistry .
    • Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • Method : The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
    • Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
  • Synthesis of Propargyl-γ-Modified Peptide Nucleic Acid Monomers

    • Field : Bioorganic Chemistry .
    • Application : The synthesis of propargyl-γ-modified peptide nucleic acid monomers for late-stage functionalization of oligomers .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • PROTAC Linker

    • Field : Drug Discovery .
    • Application : Propargyl-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Antibody-Drug Conjugates (ADCs)

    • Field : Biopharmaceuticals .
    • Application : Propargyl-PEG8-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The ADCs can be used in bacterial infections caused by Gram-negative bacteria .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Click Chemistry Reagent

    • Field : Bioconjugation .
    • Application : Propargyl-PEG8-acid is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Bioconjugation

    • Field : Biochemistry .
    • Application : Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Catalytic Propargylic Substitution Reaction

    • Field : Organic Chemistry .
    • Application : Nucleophilic displacement of the propargylic alcohol is one of the sought-after methods in the current scenario. The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Synthesis of Propargyl Derivatives

    • Field : Synthetic Chemistry .
    • Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet indicates that Propargyl-PEG8-acid is flammable and toxic if swallowed or inhaled . It is fatal in contact with skin and causes severe skin burns and eye damage . It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure .

Future Directions

Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This opens up new possibilities for the synthesis of a variety of compounds.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQUQXNQKWZDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG8-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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